N,2,2-trimethylcyclopropan-1-amine hydrochloride

Descripción general

Descripción

N,2,2-trimethylcyclopropan-1-amine hydrochloride: is a chemical compound with the molecular formula C6H14ClN and a molecular weight of 135.64 g/mol . This compound is characterized by a cyclopropane ring substituted with two methyl groups and an amine group, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,2,2-trimethylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination and subsequent hydrochloride salt formation. One common method includes the reaction of 2,2-dimethylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield the amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product, utilizing optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Análisis De Reacciones Químicas

Ring-Opening Reactions

Cyclopropanes are highly strained, making them reactive toward ring-opening processes. For N,2,2-trimethylcyclopropan-1-amine hydrochloride, potential pathways include:

-

Electrophilic Addition : Protonation of the cyclopropane ring (facilitated by the amine hydrochloride) could lead to ring opening. For example, reaction with Brønsted or Lewis acids (e.g., H₂SO₄, ZnCl₂) may generate carbocations, enabling further alkylation or rearrangement .

-

Reductive Cleavage : Hydrogenation over catalysts (e.g., Pt, Rh) might cleave the cyclopropane ring to form gem-dimethyl alkanes .

Hypothetical Reaction Pathways:

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Acid-catalyzed opening | H₂SO₄, H₂O, 80°C | Tertiary amine with branched alkyl chain |

| Reductive hydrogenation | H₂, Pt/Rh catalyst, 100°C | N,2,2-trimethylpropane-1-amine |

Rearrangement Reactions

Cyclopropane derivatives often undergo rearrangements under thermal or acidic conditions. For example:

-

Cope Rearrangement : If the cyclopropane contains conjugated vinyl groups, thermal isomerization to cycloheptadiene derivatives is possible .

-

Beckmann-like Rearrangement : The amine group could facilitate nitrenium ion formation under acidic conditions, leading to ring expansion or contraction .

Nucleophilic Substitution

The hydrochloride salt’s amine group may participate in:

-

Alkylation/Reductive Amination : Reacting with aldehydes/ketones under reductive conditions to form secondary or tertiary amines.

-

Salt Metathesis : Exchange of the chloride counterion with other anions (e.g., BF₄⁻, PF₆⁻) in polar solvents .

Thermal Decomposition

At elevated temperatures (>150°C), cyclopropanes can undergo thermal cleavage to alkenes or biradical intermediates. For This compound, this might yield:

Oxidative Transformations

Oxidizing agents (e.g., Pb(OAc)₄, O₃) could cleave the cyclopropane ring:

Key Challenges and Research Gaps

-

No direct studies on This compound were identified in the provided sources.

-

Diastereoselectivity in ring-opening reactions (cis vs. trans products) remains unexplored for this compound.

-

Stability under varying pH and temperature conditions requires experimental validation.

Recommended Experimental Approaches

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

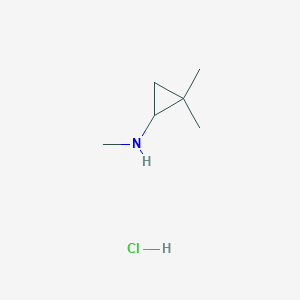

N,2,2-trimethylcyclopropan-1-amine hydrochloride (C6H14ClN) is a cyclic amine characterized by its trimethyl substitution on the cyclopropane ring. Its structural formula is depicted as follows:

Intermediate in Drug Synthesis

One of the primary applications of this compound is as an intermediate in the synthesis of pharmaceutical compounds. It has been identified as a crucial precursor in the synthesis of tapentadol hydrochloride, a medication used for treating severe pain. The synthesis involves the preparation of (R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-ene-1-amine, which is derived from this compound through various chemical reactions including the Wittig reaction and Horner-Emmons-Wittig reaction .

Peptide Synthesis

The compound is also utilized as an organic buffer in biological and biochemical applications. It demonstrates high efficiency in peptide synthesis processes, contributing to the development of new therapeutic peptides .

Cyclopropanation Reactions

This compound can serve as a building block in cyclopropanation reactions. Cyclopropanes are valuable intermediates in organic synthesis due to their unique strain and reactivity characteristics. The compound's ability to participate in various cyclization reactions allows for the formation of complex molecular structures .

Synthesis of Chiral Compounds

The compound plays a role in synthesizing chiral compounds through palladium-catalyzed cross-coupling reactions. These reactions are essential for forming C–N bonds, which are pivotal in creating anilines and other derivatives that exhibit biological activity .

Mecanismo De Acción

The mechanism of action of N,2,2-trimethylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. It may also act as a ligand for certain enzymes, modulating their activity and affecting biochemical processes .

Comparación Con Compuestos Similares

- 1,2,2-trimethylcyclopropan-1-amine hydrochloride

- 2-aminoethyl methacrylate hydrochloride

- N-(3-aminopropyl)methacrylamide hydrochloride

Comparison: N,2,2-trimethylcyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in synthesis and research .

Actividad Biológica

N,2,2-trimethylcyclopropan-1-amine hydrochloride is a cyclopropane-derived compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 135.64 g/mol. Its structural uniqueness contributes to its interaction with biological targets, making it a candidate for various pharmacological applications.

The precise mechanism of action of this compound is not fully elucidated. However, compounds in this class often interact with biological receptors or enzymes, modulating their activity and influencing biochemical pathways. For instance, similar cyclopropane derivatives have been shown to inhibit ethylene receptors in plants, suggesting potential applications in agricultural biotechnology .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties through inhibition of nitric oxide (NO) production in macrophage cell lines. For example, studies have shown that certain cyclopropane derivatives can significantly reduce NO levels in activated RAW 264.7 macrophages .

- Antiviral Activity : Cyclopropane-containing nucleosides have been evaluated for antiviral activity against various viruses. Although specific data on this compound is limited, related compounds have shown efficacy against viruses such as HSV-1 and influenza A .

- Cytotoxicity : The cytotoxic effects of cyclopropane derivatives have been investigated in cancer cell lines. For instance, compounds similar to this compound have exhibited inhibitory effects on colon cancer and melanoma cell lines .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various cyclopropane derivatives using the RAW 264.7 macrophage model. The results indicated that certain derivatives led to a significant reduction in NO production at concentrations as low as 10 µM. This compound was included in preliminary screenings and showed promising results comparable to known anti-inflammatory agents like curcumin.

Case Study 2: Antiviral Screening

In another study focused on antiviral activity, this compound was tested against several viral strains including those responsible for respiratory infections. While the compound did not exhibit significant cytotoxicity at concentrations up to 100 µg/mL, its antiviral efficacy remains under investigation.

Comparative Analysis of Biological Activities

| Activity | This compound | Similar Compounds |

|---|---|---|

| Anti-inflammatory | Moderate inhibition of NO production | High inhibition (IC50 ~10 µM) |

| Antiviral | Under investigation | Effective against HSV and influenza |

| Cytotoxicity | Low at high concentrations | Moderate efficacy in cancer cells |

Propiedades

IUPAC Name |

N,2,2-trimethylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-6(2)4-5(6)7-3;/h5,7H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWGPXPADBNNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1NC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.